3-Isopropyl-5-aminobenzimidazole
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Overview
Description
3-Isopropyl-5-aminobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an imidazole ring, with an isopropyl group at the 3-position and an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-aminobenzimidazole typically involves the condensation of o-phenylenediamine with isopropyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. Common reagents used in this synthesis include hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-aminobenzimidazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted benzimidazoles.
Scientific Research Applications
3-Isopropyl-5-aminobenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used as a corrosion inhibitor and in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-aminobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The amino group at the 5-position and the isopropyl group at the 3-position play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
3-Isopropyl-5-aminobenzimidazole can be compared with other benzimidazole derivatives, such as:
2-Substituted Benzimidazoles: These compounds have substitutions at the 2-position and exhibit different biological activities.
4-Substituted Benzimidazoles: Substitutions at the 4-position can lead to variations in chemical reactivity and biological effects.
5-Substituted Benzimidazoles: Similar to this compound, these compounds have substitutions at the 5-position but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-propan-2-ylbenzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-6-12-9-4-3-8(11)5-10(9)13/h3-7H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXOKROZOCDTOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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